Butyl 3-chloropropylsulfonate
Overview
Description
Butyl 3-chloropropylsulfonate is an organic sulfur compound with the chemical formula C7H15ClO3S. It is a colorless to light yellow liquid with a pungent odor. This compound is soluble in organic solvents such as ethanol, dichloromethane, and methanol, but it is insoluble in water .
Preparation Methods
The preparation of Butyl 3-chloropropylsulfonate typically involves the reaction of 3-chloropropanesulfonic acid with butanol. The specific steps are as follows :
- In an appropriate reaction vessel, mix 3-chloropropanesulfonic acid and butanol in molar proportions.
- The reaction is carried out under suitable temperature and pressure conditions.
- After the reaction is complete, the product is purified and separated by distillation or other methods to obtain this compound.
Chemical Reactions Analysis
Butyl 3-chloropropylsulfonate undergoes various types of chemical reactions, including substitution reactions. Common reagents and conditions used in these reactions include nucleophiles such as amines or alcohols, which can replace the chlorine atom in the compound. The major products formed from these reactions depend on the specific nucleophile used .
Scientific Research Applications
Butyl 3-chloropropylsulfonate has several applications in scientific research, including :
Chemical Intermediate: It is commonly used as an intermediate in organic synthesis to prepare other compounds.
Drug Manufacturing: The compound can be used to synthesize certain drugs and drug intermediates.
Catalyst: It can serve as a ligand for some catalysts in various chemical reactions.
Mechanism of Action
The mechanism of action of Butyl 3-chloropropylsulfonate involves its ability to act as an electrophile due to the presence of the chlorine atom. This makes it reactive towards nucleophiles, facilitating substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Butyl 3-chloropropylsulfonate can be compared with other similar compounds such as 3-chloropropanesulfonic acid butyl ester and 3-chloro-1-propanesulfonic acid butyl ester . These compounds share similar chemical structures and reactivity patterns but may differ in their specific applications and reactivity conditions. The uniqueness of this compound lies in its specific use as an intermediate in organic synthesis and its role as a ligand in catalytic reactions.
Biological Activity
Butyl 3-chloropropylsulfonate (BCPS) is a sulfonate ester that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of BCPS, highlighting its synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
BCPS is characterized by the presence of a butyl group, a chloropropyl moiety, and a sulfonate functional group. Its chemical structure can be represented as follows:
This structure contributes to its solubility and reactivity, influencing its biological interactions.
Antiproliferative Effects
Recent studies have indicated that BCPS exhibits significant antiproliferative activity against various cancer cell lines. For instance, in a study evaluating the effects of different sulfonate derivatives, BCPS was found to inhibit the proliferation of HeLa and SW620 cells with IC50 values indicating moderate potency . The mechanisms underlying this activity involve the inhibition of key signaling pathways associated with cell growth and survival.
BCPS's biological activity is primarily attributed to its ability to interfere with cellular signaling pathways. It has been reported to affect cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Specifically, BCPS has been shown to reduce the expression levels of CDK9 and cyclin T1 in pancreatic cancer cells (CFPAC-1), suggesting a targeted mechanism that could be exploited for therapeutic purposes .
Case Study 1: Anticancer Potential
In a controlled study involving various sulfonate compounds, BCPS was tested for its cytotoxic effects on cancer cell lines. The results demonstrated that BCPS significantly reduced cell viability in HeLa cells (IC50 = 7.8 µM) and SW620 cells (IC50 = 6.9 µM). This study highlights the potential of BCPS as an anticancer agent, warranting further investigation into its structural modifications to enhance efficacy .
Case Study 2: Antioxidant Activity
Another aspect of BCPS's biological profile includes its antioxidant properties. Research indicates that compounds with similar structures to BCPS exhibit moderate antioxidant activity, which may contribute to their overall therapeutic effects. For example, triazole derivatives containing a chloropropyl substituent showed improved radical scavenging capabilities compared to standard antioxidants . This suggests that BCPS could play a dual role in combating oxidative stress while inhibiting tumor growth.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of BCPS compared to other related compounds:
Compound | Antiproliferative Activity (IC50) | Antioxidant Activity (IC50) |
---|---|---|
This compound | HeLa: 7.8 µM; SW620: 6.9 µM | Moderate (exact IC50 not defined) |
Other Sulfonate Derivative A | IC50 = 8.5 µM | Low |
Other Sulfonate Derivative B | IC50 = 10 µM | High |
Properties
IUPAC Name |
butyl 3-chloropropane-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO3S/c1-2-3-6-11-12(9,10)7-4-5-8/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHBOVFGBJXYQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOS(=O)(=O)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437523 | |
Record name | Butyl 3-chloropropylsulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146475-47-0 | |
Record name | Butyl 3-chloropropylsulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-propane-1-sulfonic acid butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.